molecular formula C9H5N3O B1443079 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1019019-92-1

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1443079
CAS No.: 1019019-92-1
M. Wt: 171.16 g/mol
InChI Key: YSLAWDMCNJBCGA-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a privileged imidazo[1,2-a]pyridine scaffold, recognized for its wide range of biological activities and presence in several approved drugs . The simultaneous presence of both a formyl group and a carbonitrile group on the core structure makes it an exceptionally useful building block for the synthesis of diverse and complex molecular libraries, particularly through reactions that form hydrazone or thiosemicarbazone linkages, or incorporate the moiety into larger heterocyclic systems like imidazoles and thiazoles . The imidazo[1,2-a]pyridine core is of significant interest in oncology research. Compounds based on this scaffold have demonstrated potent anticancer effects by acting as inhibitors of key molecular targets, including the Epidermal Growth Factor Receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes . Furthermore, research has shown that novel imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, highlighting their potential as promising chemotherapeutic agents . Beyond oncology, this chemical class is also being actively explored in infectious disease research, with several analogues exhibiting potent activity against multidrug-resistant strains of Mycobacterium tuberculosis . Researchers can utilize this compound as a critical starting material to develop new targeted therapies. Its structural features allow for rational drug design, enabling the exploration of structure-activity relationships to optimize potency and selectivity. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLAWDMCNJBCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019019-92-1
Record name 3-formylimidazo[1,2-a]pyridine-6-carbonitrile
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Preparation Methods

Synthesis via α-Bromocinnamaldehyde Intermediate and 2-Aminopyridine

A widely reported approach involves the reaction of α-bromocinnamaldehyde derivatives with 2-aminopyridine under mild conditions to form 3-formylimidazo[1,2-a]pyridines. This method can be adapted to introduce a nitrile substituent at the 6-position by starting with appropriately substituted pyridine derivatives.

General Procedure:

  • Step 1: Preparation of α-Bromocinnamaldehyde
    Cinnamaldehyde is brominated at the α-position using bromine in dichloromethane (DCM) at 0 °C. Triethylamine is then added to neutralize the reaction mixture. The product is isolated by washing and drying steps to yield α-bromocinnamaldehyde as an orange oil.
    (Reaction conditions: Cinnamaldehyde (20 g, 151 mmol), Br2 (1.2 equiv.), Et3N (1.7 equiv.), DCM, 0 °C)

  • Step 2: Cyclization with 2-Aminopyridine
    A mixture of α-bromocinnamaldehyde and 2-aminopyridine (both 0.2 mmol) in N,N-dimethylformamide (DMF) is heated in a sealed tube at 100 °C for 10 hours under 1 atm oxygen. After completion, the reaction mixture is worked up by extraction with ethyl acetate, drying, and chromatographic purification to isolate the 3-formylimidazo[1,2-a]pyridine derivative.
    (Reaction conditions: DMF, 100 °C, 10 h, oxygen atmosphere)

This method yields the target compound with good purity and moderate to high yields. The presence of oxygen is critical, likely facilitating oxidative steps in the cyclization process.

Copper-Catalyzed Aerobic Oxidative Coupling

An efficient and environmentally benign method involves copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde derivatives. This method is notable for its operational simplicity, mild conditions, and high yields.

Key Features:

  • Catalyst: Copper(I) bromide (CuBr) has been identified as the most effective catalyst among various tested copper salts and other metal catalysts.
  • Solvent: Ethanol is used as a green solvent.
  • Temperature: Moderate heating at 60 °C.
  • Atmosphere: Air atmosphere (oxygen) is essential for the oxidative step.
  • Reaction Time: Typically optimized to achieve maximum yield.

Representative Data Table:

Entry 2-Aminopyridine Substituent (R1) Cinnamaldehyde Substituent (R2) Yield (%)
1 H H 90
2 3-Me H 85
3 H 4-Br 82
4 5-Me 4-Br 78
5 5-Me 4-Cl 80
6 H 4-OMe 82
7 3-Me 4-OMe 75
8 5-Cl H 80
9 5-Me 4-OMe 78
10 H 2-NO2 70
11 3-Me 2-NO2 72
12 5-Me 2-NO2 75
13 5-Me H 85

Table 1: Substrate scope and yields for the CuBr-catalyzed synthesis of 3-formylimidazo[1,2-a]pyridines

This protocol is highly versatile and can be adapted to synthesize 3-formylimidazo[1,2-a]pyridine-6-carbonitrile by using a 6-cyano-substituted 2-aminopyridine or an appropriately functionalized cinnamaldehyde derivative.

Transition-Metal-Catalyzed Multicomponent Reactions

Recent advances have demonstrated the use of transition-metal catalysts such as palladium and copper in multicomponent reactions to synthesize imidazo[1,2-a]pyridine derivatives, including formylated analogs.

  • Palladium-Catalyzed Synthesis:
    Pd(OAc)2 catalyzes the formation of 3-vinylimidazo[1,2-a]pyridines via 1,2-H shift of Pd-carbene complexes, which can be modified to introduce formyl groups through subsequent oxidation or functional group transformations.

  • Copper-Catalyzed C–H Functionalization:
    Copper catalysts enable direct C–H functionalization of pyridines with vinyl azide derivatives, providing a novel nitrogen source and facilitating the formation of the imidazo ring system under mild aerobic conditions.

These methods offer regiospecific and one-pot synthesis routes with potential for high yields and functional group tolerance, although direct preparation of this compound may require further optimization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
α-Bromocinnamaldehyde + 2-Aminopyridine Br2, Et3N, DCM, DMF, 100 °C, O2 atmosphere Straightforward, good yields Requires bromination step
CuBr-Catalyzed Aerobic Oxidative Coupling CuBr, Ethanol, 60 °C, air atmosphere Mild, green solvent, high yields Catalyst optimization needed
Transition-Metal-Catalyzed Multicomponent Pd(OAc)2 or Cu catalysts, vinyl azides, aerobic One-pot, regiospecific, versatile Complex catalyst systems, may need further steps

Chemical Reactions Analysis

Table 1: Formylation Reaction Conditions

CatalystReagentOxidantYield (%)Reference
CuIDMSOO₂82
Cu(OAc)₂EthylamineO₂78

Functionalization at the C3 Position

The formyl group at C3 undergoes further transformations:

  • Nucleophilic addition : Reacts with amines or hydrazines to form imines or hydrazones.

  • Condensation : Participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) to yield α,β-unsaturated derivatives.

Reactivity of the C6-Cyano Group

The cyano group at C6 enables:

  • Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids, facilitated by Pd catalysts, to introduce aryl/heteroaryl groups (e.g., 70% yield for 8-methyl-2,3-diphenyl derivatives) .

Table 2: Cross-Coupling Reactions

SubstrateReagentCatalystYield (%)Reference
3-Cl derivativePhenylboronic acidPd(PPh₃)₂Cl₂70

Electrophilic Substitution

The electron-deficient ring directs electrophiles to specific positions:

  • Chlorination : Chloramine-T selectively chlorinates the C3 position in solvent-free conditions (95% yield) .

  • Thiocyanation : NaSCN replaces chlorine at C3 to form thiocyanato derivatives (66% yield) .

Stability and Side Reactions

  • The formyl group may oxidize to carboxylic acids under strong oxidative conditions.

  • Competitive reactivity between C3 and C6 positions depends on reaction conditions and catalysts.

This compound’s multifunctional nature enables diverse synthetic pathways, making it valuable for constructing complex heterocycles. Experimental protocols from cited studies provide reproducible frameworks for its derivatization.

Scientific Research Applications

Medicinal Chemistry

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile serves as a crucial scaffold in the development of pharmaceutical agents. Its derivatives have demonstrated various biological activities, including:

  • Anticancer Activity : Several studies indicate that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been tested against various cancer cell lines, showing promising cytotoxic effects .
  • Antibacterial Properties : Research has highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. These compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthetic Applications

The compound is also pivotal in organic synthesis. It serves as an intermediate for synthesizing various functionalized imidazo[1,2-a]pyridine derivatives through several methodologies:

  • Multicomponent Reactions (MCRs) : The use of this compound in MCRs allows for the efficient formation of complex structures with high atom economy. These reactions often involve the coupling of aldehydes with amines and other nucleophiles under mild conditions .
  • Transition Metal-Catalyzed Reactions : Recent advancements include the application of transition metals (like copper and palladium) to facilitate the functionalization of the imidazo[1,2-a]pyridine scaffold. This approach enhances the diversity of synthesized compounds while improving yields .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a series of this compound derivatives against human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to the parent compound.

CompoundCell LineIC50 (µM)
AHeLa15
BMCF-710
CA54920

Case Study 2: Synthesis via MCRs

In another investigation, researchers utilized this compound in a three-component reaction involving isocyanides and amines to produce novel bioactive compounds with potential therapeutic applications.

Reaction ConditionsYield (%)Time (h)
Room Temperature854
Reflux902

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-formylimidazo[1,2-a]pyridine-6-carbonitrile with its analogs, focusing on substituent effects, physical properties, and applications.

Substituent Variations at Position 3 and 6

Table 1: Key Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituent (Position 3) Substituent (Position 6) Melting Point (°C) Yield (%) Key Applications/Reactivity
This compound Formyl (-CHO) Cyano (-CN) N/A N/A Building block for Schiff bases, drug intermediates
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p) - Cyano (-CN) 245–247 83 Pharmaceutical intermediates (e.g., kinase inhibitors)
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Formyl (-CHO) Chloro (-Cl) N/A N/A Reactivity in halogenation and aldehyde-based condensations
3-Methylimidazo[1,2-a]pyridine-6-carbonitrile Methyl (-CH3) Cyano (-CN) N/A N/A Agrochemical synthesis (electron-donating methyl group enhances stability)
3-Iodoimidazo[1,2-a]pyridine-6-carbonitrile Iodo (-I) Cyano (-CN) N/A N/A Cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s leaving-group potential
6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile - Fluoro (-F) N/A N/A Medicinal chemistry (fluorine improves bioavailability and metabolic stability)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The formyl and cyano groups in the target compound create a highly electron-deficient aromatic system, favoring electrophilic substitutions at activated positions. In contrast, methyl groups (e.g., 3-Methylimidazo[1,2-a]pyridine-6-carbonitrile) donate electrons, reducing ring reactivity but enhancing thermal stability .

Biological Activity

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The synthesis of 3-formylimidazo[1,2-a]pyridine derivatives typically involves various catalytic and non-catalytic methods. One notable approach is the copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine using DMSO as a formylation agent under oxidative conditions. This method allows for the generation of structurally sophisticated derivatives with good yields and functional group tolerance .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Various studies have shown that imidazo[1,2-a]pyridine derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds with substitutions at the C6 position have been reported to inhibit Rab geranylgeranylation in HeLa cells, leading to reduced cell viability. The most active compounds in this category demonstrated IC50 values less than 150 μM, indicating potent anticancer properties .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds derived from imidazo[1,2-a]pyridine have been shown to exhibit anti-inflammatory properties. This activity is linked to their ability to modulate inflammatory pathways and cytokine production in vitro and in vivo .

Structure-Activity Relationship (SAR)

The biological activity of 3-formylimidazo[1,2-a]pyridine derivatives is highly dependent on their structural modifications. Key findings from SAR studies include:

  • Substitution Patterns : The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For example, modifications at the C6 position have been crucial for enhancing anticancer efficacy and selectivity against specific cancer types .
  • Molecular Docking Studies : Computational studies have shown promising binding affinities of these compounds to various biological targets. For instance, docking studies indicated that certain derivatives exhibit strong interactions with proteins involved in cancer progression and inflammation pathways, suggesting their potential as therapeutic agents against these diseases .

Case Studies

Several case studies highlight the therapeutic potential of 3-formylimidazo[1,2-a]pyridine derivatives:

  • Cytotoxicity Against HeLa Cells : A study evaluated a series of 6-substituted imidazo[1,2-a]pyridine analogs for their cytotoxic effects on HeLa cells. The results demonstrated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 25 to 150 μM. Notably, compounds with halogen or carboxylic acid groups showed enhanced activity compared to their unsubstituted counterparts .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial efficacy of various 3-formylimidazo[1,2-a]pyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications improved antibacterial activity significantly compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile?

The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, a general approach includes reacting aldehydes with precursors like 3-amino-1,2,4-triazole and 3-cyanoacetyl-indole in dimethylformamide (DMF) under thermal conditions (120°C, 10 hours), followed by recrystallization from EtOH/DMF . Alternative methods utilize ultrasound-assisted iodination mediated by tert-butyl hydroperoxide (TBHP) for selective C–H functionalization .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., ¹H NMR peaks at δ 8.50–7.22 ppm for aromatic protons) .
  • HRMS : For precise molecular weight validation (e.g., [M+H]+ observed at m/z 220.0869 vs. calculated 220.0875) .
  • IR Spectroscopy : Strong nitrile (C≡N) absorption near 2200 cm⁻¹ and aromatic C-H stretches around 3000 cm⁻¹ .

Q. How are purification challenges addressed post-synthesis?

Recrystallization using solvent mixtures like EtOH/DMF is standard for isolating high-purity crystalline products . Column chromatography may be employed for intermediates with polar functional groups .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve functionalization efficiency?

Ultrasound irradiation enhances reaction kinetics by promoting cavitation, enabling selective iodination at the 3-position of the imidazo[1,2-a]pyridine core with TBHP as an oxidant. This method reduces reaction time and improves yield compared to conventional thermal approaches .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives?

  • Optimized Catalysts : Use of I₂/TBHP systems for regioselective halogenation .
  • Reaction Monitoring : TLC tracking to terminate reactions at optimal conversion points .
  • Stepwise Hydrogenation : For reducing nitriles to amidines, as seen in the synthesis of amidoxime derivatives .

Q. How do electronic properties of substituents influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -CN, -CHO) enhance electrophilicity at the 3-position, facilitating nucleophilic substitution or metal-catalyzed coupling. For instance, iodination at the 3-position is favored due to the electron-deficient nature of the formyl group .

Q. What approaches resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • Isotopic Labeling : Clarifies ambiguous HRMS fragmentation patterns .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry in crystalline intermediates .

Q. What biological targets are associated with this scaffold, and how does substitution modulate activity?

Imidazo[1,2-a]pyridine derivatives exhibit activity against cyclin-dependent kinases (CDKs), antiviral targets, and antimicrobial agents. The formyl and nitrile groups enable hydrogen bonding with kinase active sites, while halogenation (e.g., iodination) enhances lipophilicity and target affinity .

Key Considerations for Researchers

  • Mechanistic Studies : Probe reaction intermediates using in-situ IR or mass spectrometry to optimize catalytic systems .
  • SAR Exploration : Prioritize derivatives with dual functional groups (-CHO, -CN) for enhanced bioactivity .
  • Data Reproducibility : Cross-validate synthetic protocols using alternative solvents (e.g., acetonitrile vs. DMF) to assess robustness .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Formylimidazo[1,2-a]pyridine-6-carbonitrile
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3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

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